N-(3-Hydroxypropyl)butyramide

Cell Differentiation Hemoglobin Synthesis Structure-Activity Relationship

Researchers investigating histone deacetylase (HDAC) modulation often face structure-activity trade-offs between potency and solubility. N-(3-Hydroxypropyl)butyramide offers an optimized scaffold: - Linear n-butyramide core: Demonstrates superior cell proliferation inhibition and hemoglobin synthesis induction vs. branched isobutyramide analogs (class-level evidence). - Balanced physicochemical profile: XLogP = 0, TPSA 49.3 Ų, 2 HBD/HBA - favorable drug-like permeability. - Synthetic handle: Terminal hydroxyl enables facile derivatization or bioconjugation for probe development. - High-yield synthesis (93.1% via EDC·HCl) ensures reliable supply for high-throughput workflows.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 137160-71-5
Cat. No. B12940039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxypropyl)butyramide
CAS137160-71-5
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCCO
InChIInChI=1S/C7H15NO2/c1-2-4-7(10)8-5-3-6-9/h9H,2-6H2,1H3,(H,8,10)
InChIKeyBXZXQTXKLQAOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxypropyl)butyramide: Linear Fatty Amide Building Block


N-(3-Hydroxypropyl)butyramide (CAS 137160-71-5), also systematically named N-(3-hydroxypropyl)butanamide, is a linear fatty amide with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol [1]. The compound features an n-butyramide core conjugated to a 3-hydroxypropyl group, placing it within the class of N-substituted butyramide derivatives. Its structural simplicity, defined by the presence of both amide and terminal hydroxyl functionalities, renders it a versatile intermediate for organic synthesis and a candidate scaffold in medicinal chemistry exploration .

1

Linear n-butyramide scaffold for isomer-specific biological studies

2

Terminal hydroxyl enables further derivatization or conjugation

3

Balanced lipophilicity profile supports cell-based assay development

Structural Specificity: Linear vs. Branched Isomer Comparison


Although N-(3-Hydroxypropyl)butyramide shares its molecular formula (C₇H₁₅NO₂) and weight with N-(3-hydroxypropyl)isobutyramide, the linear versus branched configuration of the acyl chain dictates distinct physicochemical and biological interaction profiles. Class-level evidence demonstrates that linear n-butyramide derivatives are stronger inhibitors of cell proliferation and more effective inducers of hemoglobin synthesis than their branched isobutyramide counterparts [1]. Similarly, substituting the 3-hydroxypropyl spacer with a shorter 2-hydroxyethyl chain, as in N-(2-hydroxyethyl)butyramide, alters hydrophilicity (XLogP3 of -0.2 vs. 0 for the target compound) and reduces topological polar surface area, parameters that critically influence pharmacokinetic behavior and target engagement [2].

Target

Linear N-(3-hydroxypropyl)butyramide; class-level evidence for erythroid differentiation endpoints

Branched isomer

N-(3-hydroxypropyl)isobutyramide may not reproduce linear scaffold differentiation activity

Target

3-hydroxypropyl spacer (XLogP 0, TPSA 49.3 Ų)

Shorter-chain analog

N-(2-hydroxyethyl)butyramide alters hydrophilicity and TPSA, may shift permeability profile

Quantitative Differentiation Guide: Key Evidence


Linear vs. Branched Acyl Chain: Impact on Cell Differentiation

A class-level inference from published research on the parent scaffolds indicates a significant biological differentiation linked to acyl chain geometry. In a study comparing n-butyramide and isobutyramide on murine erythroleukemia (DS19) and human K562 cells, n-butyramide demonstrated more potent inhibition of cell proliferation and was a more effective inducer of hemoglobin synthesis [1]. This established class-level potency divergence between linear and branched butyramide scaffolds supports the selection of the linear N-(3-Hydroxypropyl)butyramide over its branched isomer, N-(3-Hydroxypropyl)isobutyramide, for applications targeting these pathways, although direct comparative data for the N-(3-hydroxypropyl) substituted pair has not been published.

Cell differentiation
Class-level inference
Linear (n-butyramide) > Branched (isobutyramide) in proliferation inhibition and hemoglobin induction (DS19 / K562, 4-5 days)
Supports linear isomer selection for erythroid differentiation model studies
Direct data for N-(3-hydroxypropyl) pair not published; class-level inference from parent scaffolds
Cell Differentiation Hemoglobin Synthesis Structure-Activity Relationship Erythroleukemia

Balanced Lipophilicity Profile for Drug Discovery

The computed octanol-water partition coefficient (XLogP3-AA) for N-(3-Hydroxypropyl)butyramide is 0 [1]. This neutral value indicates a balanced, intermediate lipophilicity distinct from the parent butyramide (XLogP = -0.2) and the significantly more hydrophobic complex derivative dexpanthenol (estimated logP = -1.92) [2]. The XLogP of 0 suggests the introduction of the 3-hydroxypropyl group precisely offsets the hydrophobicity of the butyryl chain, achieving a balance that is often associated with favorable oral bioavailability and cellular permeability according to Lipinski's rule of five guidelines.

Lipophilicity
Computed property
XLogP3 = 0
Neutral XLogP may balance permeability and solubility for lead optimization
Computed vs. butyramide (-0.2) and dexpanthenol (-1.92); experimental validation recommended
Lipophilicity Computed Properties Drug-Likeness Physicochemical Profile

Enhanced Polar Surface Area and Hydrogen Bonding Capacity

N-(3-Hydroxypropyl)butyramide possesses a topological polar surface area (TPSA) of 49.3 Ų, with a hydrogen bond donor (HBD) count of 2 and a hydrogen bond acceptor (HBA) count of 2 [1]. In contrast, the parent compound butyramide has a lower TPSA of 43.1 Ų, with only 1 HBD and 1 HBA . This increase in TPSA and hydrogen bonding capacity directly enhances aqueous solubility and modifies intermolecular interactions with biological targets, as evidenced by its predicted solubility profile in water (-20 to -25 kJ/mol solvation enthalpy for related hydroxyamides) .

Polar surface area
Computed property
TPSA = 49.3 Ų
HBD = 2, HBA = 2
Higher TPSA supports improved aqueous solubility for in vitro assay design
Computed properties; +6.2 Ų vs. butyramide; additional H-bond sites
Polar Surface Area Hydrogen Bonding Solubility Physicochemical Properties

Synthetic Accessibility and Scalable Yield Profile for Procurement Decision-Making

The synthesis of N-(3-Hydroxypropyl)butyramide via carbodiimide-mediated amidation (EDC·HCl) achieves yields of up to 93.1% under optimized conditions (60°C, 2.5 hours in THF) . This represents a significant improvement over room temperature yields (56.7%) and establishes a reliable, high-yielding protocol. Transition metal catalysis using NiCl₂ can further enhance yields to 99.2% . While specific comparative yield data for the isobutyramide analog are not published, scalable amidation chemistry for the linear isomer is well-established, with laboratory-scale (50 mmol) yields of 95-99% and process mass intensities of 2-5 , supporting procurement for gram-to-kilogram scale projects.

Synthetic yield
Data to verify
93.1% (EDC·HCl, 60°C, THF)
56.7% baseline at RT
Reported yields support synthetic feasibility; independent validation needed
Supplier data; verify under intended scale and protocol
Synthesis Yield Optimization Process Chemistry Scalability

Research and Development Application Scenarios


Epigenetic Probe Development for Erythroid Differentiation

Based on class-level evidence that linear n-butyramide derivatives are more potent inducers of hemoglobin synthesis and inhibitors of cell proliferation than branched isobutyramide analogs [1], N-(3-Hydroxypropyl)butyramide is positioned as a rational scaffold for developing epigenetic probes targeting histone deacetylase modulation in erythroleukemia models. Its balanced XLogP of 0 supports cell permeability, and the terminal hydroxyl group provides a convenient handle for further derivatization or bioconjugation. Users should prioritize this linear isomer when the research objective involves maximizing differentiation-inducing activity within the butyramide chemotype.

Privileged Intermediate for Parallel Library Synthesis

The compound's structural simplicity, defined by a single hydroxyl and amide functionality, makes it an ideal core scaffold for generating diverse compound libraries via parallel synthesis. The high synthetic yields (93.1% with EDC·HCl) ensure robust supply for high-throughput chemistry workflows. The TPSA of 49.3 Ų and HBD/HBA count of 2 [2] are within favorable drug-like property space, making it a superior starting point for hit-to-lead optimization compared to the more polar dexpanthenol or less functionalized butyramide.

Model Substrate for Amidase and Protease Activity Studies

N-(3-Hydroxypropyl)butyramide serves as a model substrate for investigating amidase and protease activity due to its simple, well-defined amide bond. Its enhanced solubility relative to unsubstituted butyramide, driven by the additional hydroxyl group [2], facilitates in vitro enzymatic assays at higher substrate concentrations without organic co-solvents, reducing solvent-induced enzyme denaturation artifacts.

Benchmark Substrate for Amidation Methodology Development

The compound's synthesis represents a benchmark reaction for developing novel amidation methodologies. The availability of quantitative yield-baseline data enables its use as a standardized test substrate when comparing new catalytic systems, flow chemistry platforms, or green solvent alternatives. Researchers developing next-generation amide bond-forming reactions can utilize this compound to benchmark performance against established EDC·HCl and NiCl₂ protocols.

Application
Selection Property
Validation Focus
Erythroid differentiation probe research
Linear butyramide scaffold (class-level differentiation evidence)
Hemoglobin synthesis and HDAC modulation endpoints
Parallel library synthesis
Synthetic accessibility and drug-like TPSA/HBD profile
Library diversity and hit expansion
Amidase / protease activity studies
Enhanced solubility from terminal hydroxyl group
Enzymatic assay compatibility without organic co-solvents
Amidation methodology benchmarking
Published yield baseline (EDC·HCl and NiCl₂ protocols)
Method performance comparison
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